N-(3-Chloro-2-methylphenyl)-5-fluorothiophene-2-sulfonamide
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Overview
Description
N~2~-(3-Chloro-2-methylphenyl)-5-fluoro-2-thiophenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chlorinated methylphenyl group, a fluorinated thiophene ring, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-Chloro-2-methylphenyl)-5-fluoro-2-thiophenesulfonamide typically involves the reaction of 3-chloro-2-methylphenylamine with 5-fluoro-2-thiophenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-Chloro-2-methylphenyl)-5-fluoro-2-thiophenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the methylphenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
N~2~-(3-Chloro-2-methylphenyl)-5-fluoro-2-thiophenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(3-Chloro-2-methylphenyl)-5-fluoro-2-thiophenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)cyclopropanecarboxamide
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N~2~-(3-Chloro-2-methylphenyl)-5-fluoro-2-thiophenesulfonamide is unique due to the combination of its structural features, including the chlorinated methylphenyl group, fluorinated thiophene ring, and sulfonamide functional group
Properties
Molecular Formula |
C11H9ClFNO2S2 |
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Molecular Weight |
305.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9ClFNO2S2/c1-7-8(12)3-2-4-9(7)14-18(15,16)11-6-5-10(13)17-11/h2-6,14H,1H3 |
InChI Key |
USJSSNJYYSHGIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
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